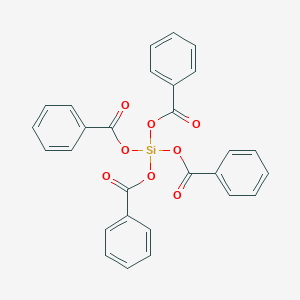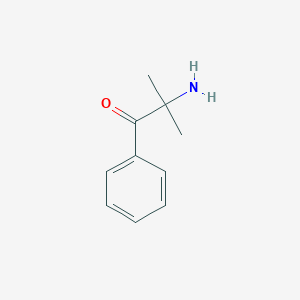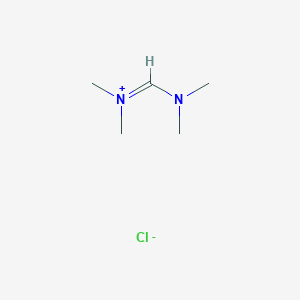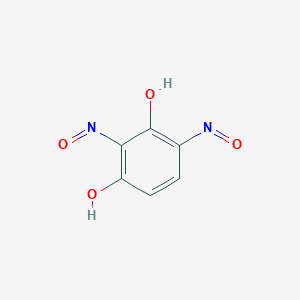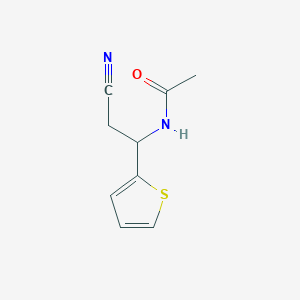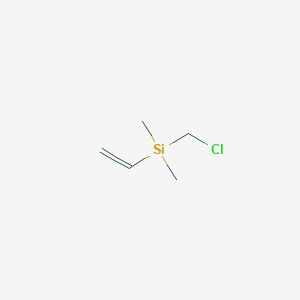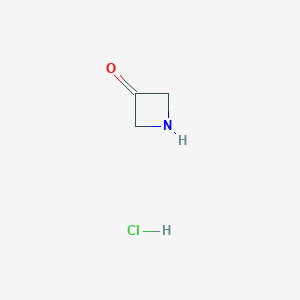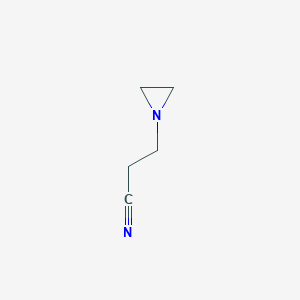
1-(2-Cyanoethyl)aziridine
Übersicht
Beschreibung
1-(2-Cyanoethyl)aziridine is an organic compound with the molecular formula C5H8N2 . It belongs to the class of aziridines, which are organic compounds containing the aziridine functional group, a three-membered heterocycle with one amine and two methylene bridges .
Synthesis Analysis
Aziridines, including 1-(2-Cyanoethyl)aziridine, can be synthesized through several routes. One common method involves the cyclization of haloamines and amino alcohols . Another approach is the nitrene addition to alkenes . More recent methods involve the uncatalyzed thermal gas phase routes, which involve the whole azide reactant molecule without dissociation .Molecular Structure Analysis
The bond angles in aziridine are approximately 60°, considerably less than the normal hydrocarbon bond angle of 109.5°, which results in angle strain . The molecular weight of 1-(2-Cyanoethyl)aziridine is 96.130420 g/mol .Chemical Reactions Analysis
Aziridines, including 1-(2-Cyanoethyl)aziridine, undergo various chemical reactions. One of the most important reactions is the ring-opening (RO) reactions with nucleophilic reagents, which are crucial operations in synthetic organic chemistry to obtain β-substituted amines .Physical And Chemical Properties Analysis
1-(2-Cyanoethyl)aziridine has a molecular weight of 96.130420 g/mol . The bond angles in aziridine are approximately 60° .Wissenschaftliche Forschungsanwendungen
Synthesis of δ-lactams and γ-lactones : 1-(2-Cyanoethyl)aziridine derivatives have been used to synthesize δ-lactams and γ-lactones, which are valuable in medicinal chemistry. These compounds were synthesized through chemical and enzymatic methods, showcasing their utility in organic synthesis (Vervisch et al., 2012).
Conversion into 2-(aminomethyl)cyclopropanecarbonitriles : These aziridines were also transformed into novel 2-(aminomethyl)cyclopropanecarbonitriles, which are of interest for their potential biological activities (D’hooghe et al., 2007).
Synthesis of Functionalized Aminonitriles : 1-(2-Cyanoethyl)aziridine has been used in the synthesis of functionalized aminonitriles, showing its versatility in creating biologically relevant compounds (D’hooghe & Kimpe, 2008).
Potential Immunostimulants in Cancer Therapy : Derivatives of 1-(2-Cyanoethyl)aziridine, like 2-cyanoethyl urea, have been investigated for their immunomodulating abilities, highlighting their potential use in cancer therapy (von Ardenne et al., 1981).
Regioselective Synthesis of Heterocyclic Compounds : There has been research into the regioselective synthesis of heterocyclic compounds like 2-(aminomethyl)pyrrolidines and 3-aminopiperidines using 1-(2-Cyanoethyl)aziridine, indicating its application in producing diverse heterocyclic structures (Dolfen et al., 2016).
Synthesis of Antidepressant Derivatives : This compound has been used in synthesizing novel derivatives of the antidepressant Milnacipran, showing its significance in pharmaceutical development (Vervisch et al., 2009).
Generation and Reactivity of Aziridinyl Anions : The reactivity and generation of aziridinyl anions, including those derived from 1-(2-Cyanoethyl)aziridine, have been extensively studied, indicating their importance in synthetic chemistry (Florio & Luisi, 2010).
Potential in Antimalarial Therapy : Research into 2-(aminomethyl)aziridines derived from 1-(2-Cyanoethyl)aziridine shows promising antimalarial activities, demonstrating its potential in developing new antimalarial pharmacophores (D’hooghe et al., 2011).
Use as Recyclable Catalysts for CO2 Fixation : A study demonstrated the use of aziridines, including those based on 1-(2-Cyanoethyl)aziridine, as catalysts in CO2 fixation, indicating their role in environmental applications (Xu et al., 2016).
Synthesis of Piperidines and Amino Acids : 1-(2-Cyanoethyl)aziridine has been used in the synthesis of piperidines and conformationally constrained amino acids, further showcasing its utility in creating a variety of chemical structures (Vervisch et al., 2010).
Zukünftige Richtungen
Aziridines, including 1-(2-Cyanoethyl)aziridine, have seen steady growth over the last 90 years . They are often found as key intermediates in the preparation of amine building blocks, chiral auxiliaries, industrially important monomers, and medicinally important compounds . Future research will likely focus on developing new methodologies for the preparation and transformation of these compounds .
Eigenschaften
IUPAC Name |
3-(aziridin-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c6-2-1-3-7-4-5-7/h1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZLDCCUOMNCON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147946 | |
| Record name | 1-Aziridine propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyanoethyl)aziridine | |
CAS RN |
1072-66-8 | |
| Record name | 1-(2-Cyanoethyl)aziridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Cyanoethyl)aziridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Aziridinepropanenitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7081 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Aziridine propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Aziridinepropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-CYANOETHYL)AZIRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94O7E315QL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







